

Physicochemical Properties of BSJ-02-162: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BSJ-02-162 is a potent, bifunctional small molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This technical guide provides an in-depth overview of the physicochemical properties of **BSJ-02-162**, along with detailed experimental protocols and a visualization of its mechanism of action. This information is intended to support researchers in the fields of oncology, cell biology, and drug discovery.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its biological activity, pharmacokinetic profile, and formulation development. Below is a summary of the known properties of **BSJ-02-162**.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for **BSJ-02-162** and its constituent components, the CDK4/6 inhibitor palbociclib and the E3 ligase ligand pomalidomide.

Table 1: General Physicochemical Properties of **BSJ-02-162**



| Property | Value | Source/Method |
|-------------------|------------------------|---------------|
| Molecular Formula | C43H49N11O7 | |
| Molecular Weight | 831.92 g/mol | [1] |
| CAS Number | 2139329-47-6 | [1] |
| Appearance | Solid | [1] |
| Color | Light yellow to yellow | [1] |
| Calculated logP | 3.09 | [2] |

Table 2: Solubility of BSJ-02-162

| Solvent | Solubility | Concentration (mM) | Notes |
|---------|------------|-----------------------|--|
| DMSO | 25 mg/mL | 30.05 | May require sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |

Table 3: Physicochemical Properties of Constituent Moieties

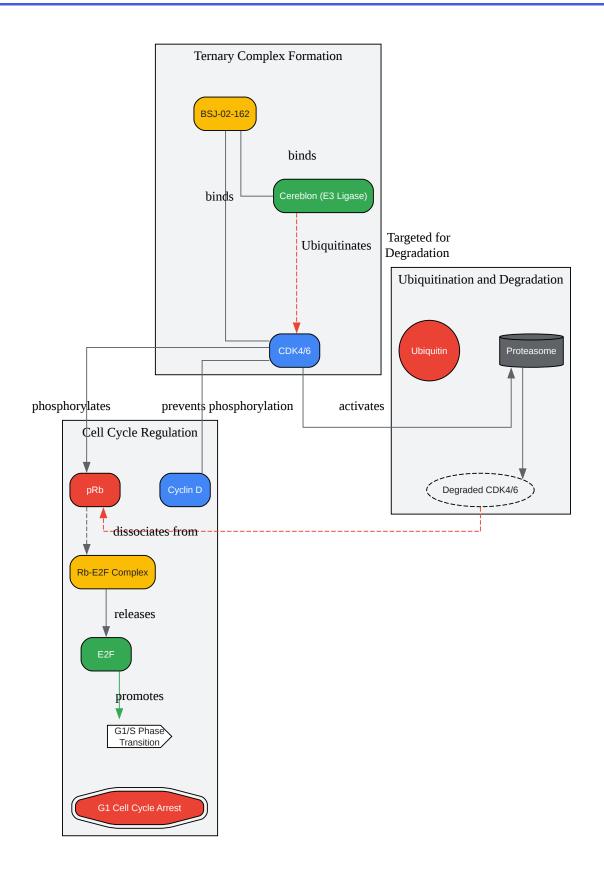


| Property | Palbociclib | Pomalidomide |
|--------------------|--|------------------|
| Molecular Formula | C24H29N7O2 | C13H11N3O4 |
| Molecular Weight | 447.53 g/mol | 273.24 g/mol [3] |
| рКа | 7.4 (piperazine N), 3.9 (pyridine N)[4][5] | Not available |
| logP (at pH 7.4) | 0.99[4] | Not available |
| Aqueous Solubility | pH-dependent: >0.7 mg/mL (pH ≤ 4.3) to <0.002 mg/mL (pH 9.0)[4] | ~0.01 mg/mL[3] |
| DMSO Solubility | Not specified | ~15 mg/mL[6] |

Mechanism of Action: A Signaling Pathway

BSJ-02-162 functions as a PROTAC, inducing the degradation of CDK4 and CDK6. It consists of a ligand for CDK4/6 (derived from palbociclib) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from thalidomide), connected by a chemical linker.[7] This bifunctional nature allows **BSJ-02-162** to bring CDK4/6 into close proximity with CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.[8] The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), which in turn keeps the E2F transcription factor sequestered, leading to G1 cell cycle arrest.[8]





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Caption: Mechanism of action of BSJ-02-162.



Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections describe standard protocols for key parameters.

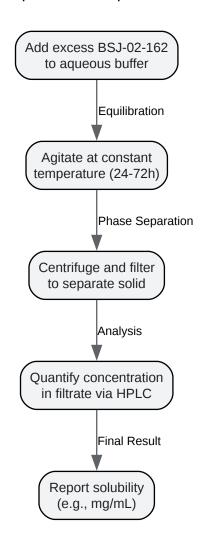
Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination using the widely accepted shakeflask method.

- Preparation of Saturated Solution:
 - Add an excess amount of BSJ-02-162 to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
 - Ensure a sufficient excess of solid material remains to maintain saturation.
- · Equilibration:
 - Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF or PTFE syringe filter) that does not bind the compound.
- Quantification:
 - Determine the concentration of BSJ-02-162 in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Prepare a standard curve with known concentrations of BSJ-02-162 to quantify the amount in the saturated solution.
- Data Reporting:



 \circ Express the solubility in units of mass per volume (e.g., mg/mL or μ g/mL) or molarity (e.g., mM or μ M) at the specified temperature and pH.



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Caption: Experimental workflow for solubility determination.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is also the standard for experimental logP determination.

- Preparation of Phases:
 - Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by mixing them and allowing the phases to separate.



· Partitioning:

- Dissolve a known amount of BSJ-02-162 in one of the pre-saturated phases.
- Mix equal volumes of the n-octanol and aqueous phases in a sealed container.
- Shake the mixture for a defined period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
- Allow the phases to separate completely, which can be aided by centrifugation.

Quantification:

- Carefully sample an aliquot from both the n-octanol and the aqueous layers.
- Determine the concentration of BSJ-02-162 in each phase using a suitable analytical method like HPLC-UV.

Calculation:

- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol
 phase to the concentration in the aqueous phase: P = [Concentration in n-octanol] /
 [Concentration in aqueous phase]
- The logP is the base-10 logarithm of P: logP = log10(P)

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the ionization constants (pKa) of a compound.

Sample Preparation:

- Dissolve an accurately weighed amount of BSJ-02-162 in a suitable solvent system. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
- Titration:



- Calibrate a pH meter with standard buffers.
- Place the sample solution in a thermostatted vessel and immerse the pH electrode.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
- Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH of the solution against the volume of titrant added to generate a titration curve.
 - The pKa value corresponds to the pH at the half-equivalence point, which is the point
 where half of the acidic or basic functional group has been neutralized. This can be
 determined from the inflection point of the first derivative of the titration curve.

Storage and Handling

Proper storage is crucial to maintain the integrity of **BSJ-02-162**.

- Solid Form: Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
- In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at
 -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]

Conclusion

This technical guide provides a comprehensive summary of the known physicochemical properties of **BSJ-02-162**, a potent CDK4/6 degrader. The provided data and experimental protocols are intended to facilitate further research and development of this and similar molecules. Understanding these fundamental properties is a critical step in translating promising research compounds into effective therapeutic agents.



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